3-(2-fluorophenyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine dihydrochloride
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Overview
Description
3-(2-fluorophenyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine dihydrochloride is a heterocyclic compound that contains both imidazole and pyrazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluorophenyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine dihydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-fluorobenzylamine with a suitable pyrazine derivative under acidic conditions to form the desired imidazo[1,5-a]pyrazine core. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid, which also facilitates the formation of the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step synthesis starting from readily available starting materials. The process typically includes steps such as nitration, reduction, and cyclization, followed by purification and crystallization to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-fluorophenyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of the imidazo[1,5-a]pyrazine ring.
Reduction: Reduced derivatives with hydrogenated imidazo[1,5-a]pyrazine rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-fluorophenyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(2-fluorophenyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chlorophenyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine dihydrochloride
- 3-(2-bromophenyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine dihydrochloride
- 3-(2-methylphenyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine dihydrochloride
Uniqueness
The presence of the fluorine atom in 3-(2-fluorophenyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine dihydrochloride imparts unique electronic properties, making it distinct from its analogs. Fluorine’s high electronegativity and small size can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(2-fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3.2ClH/c13-11-4-2-1-3-10(11)12-15-8-9-7-14-5-6-16(9)12;;/h1-4,8,14H,5-7H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VENVSHXLWZJGOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CN=C2C3=CC=CC=C3F)CN1.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2FN3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.16 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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